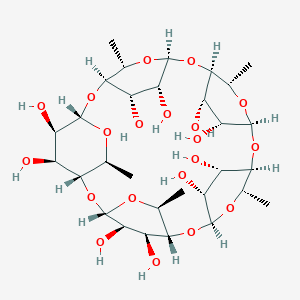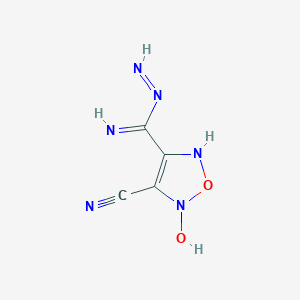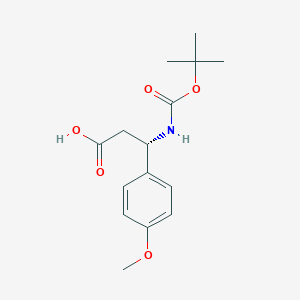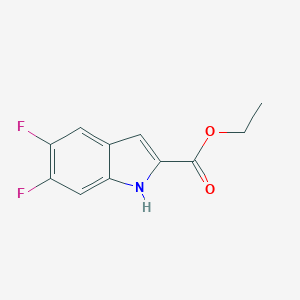
ethyl 5,6-difluoro-1H-indole-2-carboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of ethyl 5,6-difluoro-1H-indole-2-carboxylate and related compounds often involves palladium-catalyzed coupling reactions and Friedel-Crafts acylation, yielding various substituted indoles. For instance, Rossi et al. (2006) detailed a practical method for synthesizing 2-carbosubstituted indoles, a procedure relevant for producing derivatives of ethyl 5,6-difluoro-1H-indole-2-carboxylate with good to excellent yields (Rossi et al., 2006).
Molecular Structure Analysis
The molecular structure of related indole derivatives has been elucidated using crystallography, revealing interactions such as hydrogen bonding and C–H⋅⋅⋅π interactions. Geetha et al. (2017) provided insights into the crystal structure and Hirshfeld surface analysis of a closely related indole derivative, highlighting the importance of intermolecular interactions in stabilizing the molecular structure (Geetha et al., 2017).
Chemical Reactions and Properties
Ethyl 5,6-difluoro-1H-indole-2-carboxylate undergoes various chemical reactions, including acylation and cyclocondensation, to yield diverse indole derivatives. Gupta et al. (2011) described a three-component tandem reaction involving acid chlorides, terminal alkynes, and ethyl 2-amino-1H-indole-3-carboxylates, showcasing the synthetic versatility of these compounds (Gupta et al., 2011).
Physical Properties Analysis
Although specific details on the physical properties of ethyl 5,6-difluoro-1H-indole-2-carboxylate were not found, related studies on indole derivatives provide insights into their crystalline structures, spectroscopic characteristics, and theoretical calculations, aiding in understanding the physical aspects of these compounds.
Chemical Properties Analysis
The chemical properties of indole derivatives, including ethyl 5,6-difluoro-1H-indole-2-carboxylate, are characterized by their reactivity in various organic reactions, such as N-1-difluoromethylation and the formation of complex indole-based structures. Hong et al. (2020) elaborated on a mild and scalable procedure for the N-1-difluoromethylation of an ethyl indazole-3-carboxylate derivative, demonstrating the chemical versatility of indole compounds (Hong et al., 2020).
Aplicaciones Científicas De Investigación
Biologically Active Compounds
- Scientific Field : Biochemistry and Pharmacology
- Summary of Application : Indole derivatives are used as biologically active compounds for the treatment of various health disorders. They have shown potential in treating cancer cells, microbes, and different types of disorders in the human body .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific derivative and its intended use. Typically, these compounds would be synthesized in a lab and then tested in vitro or in vivo for their biological activity .
- Results or Outcomes : Indole derivatives, both natural and synthetic, show various biologically vital properties. They have attracted increasing attention in recent years due to their potential therapeutic applications .
Reactant for Preparation of Various Compounds
- Scientific Field : Organic Chemistry
- Summary of Application : Ethyl indole-2-carboxylate is used as a reactant for the preparation of various compounds, including CRTH2 receptor antagonists, Indoleamine 2,3-dioxygenase (IDO) inhibitors, Cannabinoid CB1 receptor antagonists, inhibitors of Human Reticulocyte 15-Lipoxygenase-1, N-(benzoylphenyl)-1H-indole-2-carboxamides as potent antihypertriglyceridemic agents, and an antiproliferative agent against human leukemia K562 cells .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific compound being synthesized. Typically, these compounds would be synthesized in a lab using various organic chemistry techniques .
Propiedades
IUPAC Name |
ethyl 5,6-difluoro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO2/c1-2-16-11(15)10-4-6-3-7(12)8(13)5-9(6)14-10/h3-5,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSOYWROLOCQIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=C(C=C2N1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597134 | |
| Record name | Ethyl 5,6-difluoro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5,6-difluoro-1H-indole-2-carboxylate | |
CAS RN |
169674-34-4 | |
| Record name | Ethyl 5,6-difluoro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70597134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



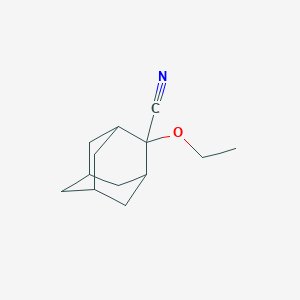
![7-Methylpyrrolo[1,2-c]pyrimidine](/img/structure/B68568.png)
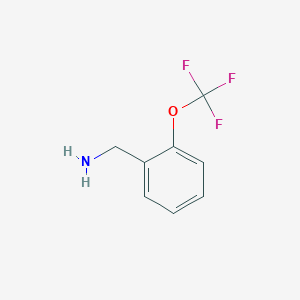

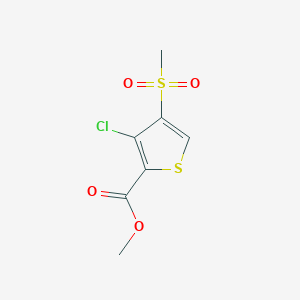
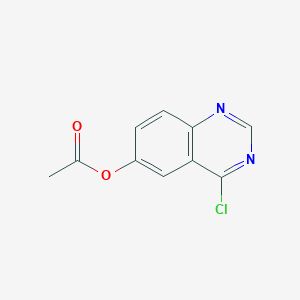
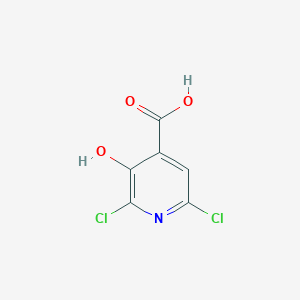
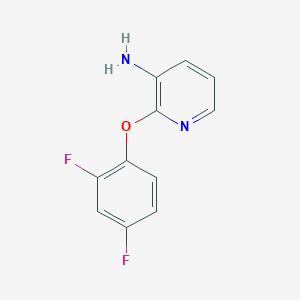
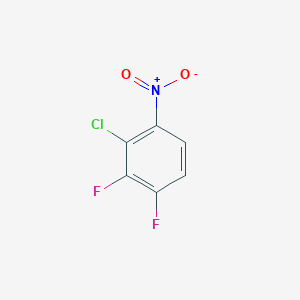
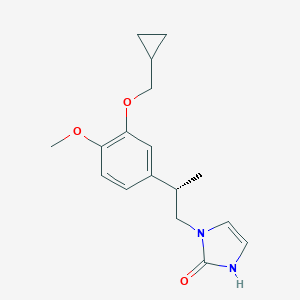
![5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B68596.png)
